molecular formula C16H22BrNO2Si B3100056 tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate CAS No. 1359828-88-8

tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

Cat. No. B3100056
CAS RN: 1359828-88-8
M. Wt: 368.34 g/mol
InChI Key: MFYKZXGKVWEXOL-UHFFFAOYSA-N
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Description

“tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate” is a complex organic compound. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The “tert-Butyl” and “trimethylsilyl” groups are often used in organic synthesis as protecting groups because they can be added and removed under specific conditions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indole ring, a bromine atom, a carboxylate ester group, and a trimethylsilyl group. These functional groups would have a significant impact on the compound’s chemical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the bromine atom and the ester group could increase its molecular weight and polarity .

Scientific Research Applications

Interactions with Polysaccharides

Research on the chemical modification of cellulose using ionic liquids (ILs) as reaction media suggests potential applications for similar compounds in the modification of biopolymers. ILs, including variants like 1-butyl-2,3-dimethylimidazolium chloride, serve as solvents for cellulose, enabling its homogeneous acylation, carbanilation, and silylation under mild conditions. This indicates the possibility of using related compounds for cellulose derivative synthesis, implying applications in materials science and bioengineering (Heinze et al., 2008).

Synthetic Antioxidants

The study of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT), highlights their widespread use in industrial products to prevent oxidative damage. The environmental occurrence, human exposure, and toxicity of SPAs have been extensively reviewed, providing a framework for understanding the environmental and health implications of related compounds. This research area underscores the importance of designing compounds with minimal toxicity and environmental impact (Liu & Mabury, 2020).

Indole Synthesis

The synthesis of indoles, a class of compounds with significant pharmaceutical applications, has been extensively reviewed. This includes discussions on methodologies for indole construction, which may be relevant for designing synthetic routes involving "tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate". Understanding the classification and strategies for indole synthesis could aid in the development of new pharmaceuticals or materials (Taber & Tirunahari, 2011).

Membrane Technology

Research on membranes based on poly[(1-trimethylsilyl)-1-propyne] for liquid-liquid separation indicates the potential for related compounds to be used in the development of new membrane materials. These membranes exhibit good chemical resistance and are applicable in the separation of organic products from fermentation broths, suggesting utility in biofuel production and bioprocessing (Volkov et al., 2009).

Catalytic Processes

The review of catalytic non-enzymatic kinetic resolution techniques provides insights into the use of chiral catalysts for asymmetric reactions. This area of research might be relevant for the development of synthetic methodologies involving "tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate", particularly in the synthesis of chiral compounds with potential applications in pharmaceuticals (Pellissier, 2011).

Mechanism of Action

The mechanism of action would depend on how this compound interacts with other molecules. Without more specific information, it’s difficult to predict exactly what this might be .

Safety and Hazards

As with any chemical, handling this compound would require appropriate safety precautions. The Material Safety Data Sheet (MSDS) for this compound would provide detailed information about its potential hazards, safe handling procedures, and emergency response guidelines .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or it could have applications in fields like medicinal chemistry or materials science .

properties

IUPAC Name

tert-butyl 7-bromo-2-trimethylsilylindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2Si/c1-16(2,3)20-15(19)18-13(21(4,5)6)10-11-8-7-9-12(17)14(11)18/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFYKZXGKVWEXOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(=CC2=C1C(=CC=C2)Br)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132287
Record name 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 7-bromo-2-(trimethylsilyl)-1H-indole-1-carboxylate

CAS RN

1359828-88-8
Record name 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1359828-88-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-1-carboxylic acid, 7-bromo-2-(trimethylsilyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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